1,2,2-Trimethylcyclohexylamine hydrochloride

Catalog No.
S1972490
CAS No.
91391-68-3
M.F
C9H20ClN
M. Wt
177.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,2-Trimethylcyclohexylamine hydrochloride

CAS Number

91391-68-3

Product Name

1,2,2-Trimethylcyclohexylamine hydrochloride

IUPAC Name

1,2,2-trimethylcyclohexan-1-amine;hydrochloride

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

InChI

InChI=1S/C9H19N.ClH/c1-8(2)6-4-5-7-9(8,3)10;/h4-7,10H2,1-3H3;1H

InChI Key

BMQKLGWZPXOGPD-UHFFFAOYSA-N

SMILES

CC1(CCCCC1(C)N)C.Cl

Canonical SMILES

CC1(CCCCC1(C)N)C.Cl

1,2,2-Trimethylcyclohexylamine hydrochloride is a chemical compound characterized by its unique structure and properties. It is derived from cyclohexylamine, which is a cyclic amine with significant applications in various fields. The molecular formula for 1,2,2-trimethylcyclohexylamine hydrochloride is C11H22ClNC_{11}H_{22}ClN, and it has a molecular weight of approximately 203.75 g/mol. This compound features a cyclohexane ring with three methyl groups attached at the 1, 2, and 2 positions, contributing to its steric hindrance and unique reactivity.

Typical of amines. These include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophiles.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as its hydrochloride form.
  • Formation of Amides: It can react with carboxylic acids or acid chlorides to form amides.

The specific reactivity can be influenced by the steric effects of the methyl groups surrounding the nitrogen atom.

  • Neurotransmitter Modulation: Some cyclic amines are known to interact with neurotransmitter systems.
  • Antidepressant Effects: Certain derivatives have been studied for their potential antidepressant activities.

Further research is needed to elucidate the specific biological effects of this compound.

1,2,2-Trimethylcyclohexylamine hydrochloride can be synthesized through several methods:

  • Alkylation of Cyclohexylamine: Starting from cyclohexylamine, methyl groups can be introduced using alkylation reactions.
  • Reductive Amination: This method involves the reaction of ketones or aldehydes with ammonia or amines in the presence of reducing agents.

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.

This compound finds applications primarily in the chemical industry. Its uses include:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Hardener in Epoxy Resins: Due to its amine functionality, it is utilized as a hardener in epoxy formulations.

The unique structure may also allow for specialized applications in pharmaceuticals or agrochemicals.

Several compounds share structural similarities with 1,2,2-trimethylcyclohexylamine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Aminomethyl-3,5,5-trimethylcyclohexylamineC10H22N2C_{10}H_{22}N_2Contains two amine groups; used as an epoxy hardener.
3,3,5-TrimethylcyclohexylamineC9H19NC_{9}H_{19}NLacks the additional methyl group at position 1; simpler structure.
N,N-DimethylcyclohexylamineC9H19NC_{9}H_{19}NContains dimethyl substitution; different reactivity profile.

Uniqueness

1,2,2-Trimethylcyclohexylamine hydrochloride's uniqueness lies in its specific arrangement of methyl groups and its potential applications as an epoxy hardener and organic synthesis intermediate. This structural arrangement affects its steric properties and reactivity compared to other similar compounds.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-15-2024

Explore Compound Types